L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine
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Overview
Description
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine is a peptide composed of five amino acids: L-isoleucine, L-lysine, L-lysine, L-tyrosine, and L-valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-tyrosine, and L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic uses, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: A peptide with additional serine and alanine residues.
Uniqueness
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. The presence of two lysine residues and a tyrosine residue may contribute to its specific interactions and activities.
Properties
CAS No. |
614757-84-5 |
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Molecular Formula |
C32H55N7O7 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H55N7O7/c1-5-20(4)26(35)31(44)37-24(11-7-9-17-34)28(41)36-23(10-6-8-16-33)29(42)38-25(18-21-12-14-22(40)15-13-21)30(43)39-27(19(2)3)32(45)46/h12-15,19-20,23-27,40H,5-11,16-18,33-35H2,1-4H3,(H,36,41)(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t20-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
PDTROJXXRVXTCP-BCAOEVRMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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